molecular formula C13H23NO5 B11729590 Ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate

Ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate

Cat. No.: B11729590
M. Wt: 273.33 g/mol
InChI Key: SZFFCEBBQIJXEV-UHFFFAOYSA-N
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Description

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate is a chemical compound with the molecular formula C13H23NO5 It is known for its unique structure, which includes a dimethylamino group and two ethoxy groups attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. The ethoxy groups provide steric hindrance, affecting the compound’s overall conformation and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both dimethylamino and ethoxy groups allows for versatile applications in synthesis and research .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate

InChI

InChI=1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3

InChI Key

SZFFCEBBQIJXEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC

Origin of Product

United States

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